molecular formula C20H16N4O2 B12168024 N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Cat. No.: B12168024
M. Wt: 344.4 g/mol
InChI Key: DDBZHBNRRXTPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 1H-indol-6-yl group linked via an acetamide bridge to a 5-phenylpyrazin-2-one moiety. The indole moiety, particularly at the 6-position, may influence binding interactions, while the pyrazinone ring could contribute to metabolic stability or hydrogen-bonding capacity.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

InChI

InChI=1S/C20H16N4O2/c25-19(23-16-7-6-15-8-9-21-17(15)10-16)13-24-12-18(22-11-20(24)26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,23,25)

InChI Key

DDBZHBNRRXTPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H16N4O2
Molecular Weight344.4 g/mol
IUPAC NameThis compound
InChI KeyDDBZHBNRRXTPEK-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including compounds similar to this compound. Specifically, indole-based compounds have been evaluated for their ability to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For instance, a series of indole derivatives demonstrated moderate to potent inhibitory effects against RdRp, with IC50 values ranging from 3.35 μM to 7.50 μM, indicating that structural modifications can enhance antiviral potency .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. A related compound, N-(1-methyl-1H-indol-3-yl)methyl-acetamide, showed significant antiproliferative activity against various cancer cell lines, such as HeLa and MCF-7, with IC50 values as low as 0.34 μM . The mechanism of action often involves apoptosis induction and cell cycle arrest, particularly in the G2/M phase .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds targeting viral polymerases or cancer-related enzymes.
  • Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.

Study 1: Antiviral Efficacy

A study focused on the evaluation of various indole derivatives against SARS-CoV-2 found that modifications to the indole structure significantly influenced antiviral activity. Compounds with additional aromatic groups exhibited enhanced potency due to improved binding interactions with viral targets .

Study 2: Anticancer Activity

In another case study, a series of indole-based compounds were tested against multiple cancer cell lines. The results indicated that specific substitutions on the indole ring could lead to substantial increases in cytotoxicity. For example, the introduction of methoxy groups enhanced activity against breast cancer cells .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / Structure Key Features Molecular Weight (M+1) Synthesis Method Reported Bioactivity Reference
N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide Indol-6-yl, pyrazinone, phenyl Not specified Likely multi-step coupling/cyclization Inferred from structural analogs
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Thiazolidinone, coumarin Not specified Condensation/cyclization Antioxidant (superior to ascorbic acid)
N-(3-CYANO-4-(6-METHYL-3,4-DIHYDROQUINOLIN-1(2H)-YL)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-...acetamide Quinoline, tetrahydropyran, cyano 524 Multi-step heterocyclic functionalization Not specified (patent)
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-... Pyrazolo-pyrimidine, sulfanyl, fluorophenyl Not specified Cyclization with maleic anhydride Not specified
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Indol-3-yl, nitro, stereospecific phenylethyl Not specified Coupling agents (DCC/DMAP) Antimicrobial, environmental applications
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indol-3-ylmethyl, oxadiazole, sulfanyl ~189–602 Oxadiazole-thiol coupling Anticancer, antimicrobial

Key Comparative Observations

Indole Positional Isomerism: The target compound’s indol-6-yl group distinguishes it from analogs with indol-3-yl substitutions (e.g., ).

Heterocyclic Core Variations: Pyrazinone (target) vs. pyrazolo-pyrimidine () or quinoline (): Pyrazinones are less sterically hindered than fused bicyclic systems, possibly enhancing solubility. Quinoline derivatives () exhibit higher molecular weights (>500 Da), which may limit bioavailability compared to the target compound .

Functional Group Impact: Antioxidant activity in coumarin-thiazolidinone hybrids () is attributed to radical scavenging via lactone and amide carbonyl groups. The target compound lacks a coumarin system but includes a phenyl-pyrazinone motif, which could modulate redox properties differently . Sulfanyl groups () may enhance metal chelation or thiol-disulfide exchange, whereas the target compound’s acetamide bridge prioritizes hydrogen-bonding interactions .

Synthetic Routes: The target compound likely shares synthesis steps with analogs, such as cyclization (e.g., ) or coupling reactions (). However, its pyrazinone ring formation may require specialized conditions, such as oxidative cyclization or Pd-catalyzed cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.